![molecular formula C19H14N2O4 B4015192 N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4015192.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves multiple steps, including reactions of benzo[b]furan derivatives with various reagents. For instance, Shestopalov and Naumov (2003) described the reactions of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leading to substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans (Shestopalov & Naumov, 2003).
Molecular Structure Analysis
The molecular structure of related compounds showcases complex arrangements and interactions. For example, Chen et al. (2012) provided insights into the crystal structures of related compounds, highlighting the spatial configuration and molecular interactions within the crystalline state (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
Chemical reactions involving N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide derivatives are diverse. For instance, El’chaninov and Aleksandrov (2017) demonstrated the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline from N-(Quinolin-6-yl)furan-2-carboxamide, showcasing the compound's reactivity and potential for further functionalization (El’chaninov & Aleksandrov, 2017).
Physical Properties Analysis
Physical properties, such as crystalline structure and thermal stability, are crucial for understanding the behavior of chemical compounds. Stomberg et al. (1997) discussed the crystal structure of a related acetate compound, providing detailed information on molecular orientation and interactions within the crystal (Stomberg, Li, Lundquist, & Wallis, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the compound's applications and handling. The synthesis and reactivity of related compounds, as described by Antonov, Dmitriev, and Maslivets (2021), highlight the compound's versatility and potential for generating a variety of derivatives through cyclocondensation and other reactions (Antonov, Dmitriev, & Maslivets, 2021).
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-6-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-24-17-8-13-12-4-2-3-5-15(12)25-16(13)9-14(17)21-19(23)11-6-7-18(22)20-10-11/h2-10H,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSWVBGHJBSMNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CNC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.